2,3,5,6-Tetrabromo-4-chlorophenol
Overview
Description
2,3,5,6-Tetrabromo-4-chlorophenol is a chemical compound with the molecular formula C6HBr4ClO . It is a derivative of phenol, which contains four covalently bonded bromine atoms and one chlorine atom .
Molecular Structure Analysis
The molecular structure of this compound consists of a phenol ring with four bromine atoms and one chlorine atom attached . The exact positions of these atoms on the phenol ring can be determined by the numbering in the compound’s name .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 444.14 . It has a calculated boiling point of 765.97 K and a melting point of 614.72 K . The compound is also predicted to have a low water solubility and a high octanol/water partition coefficient, indicating that it is likely to be lipophilic .Scientific Research Applications
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) involving the use of single oxidants like hydrogen peroxide, UV radiation, Fenton's reagent, and ozone have been studied for the decomposition of various chlorophenols, including 2,3,4,6-tetrachlorophenol (2,3,4,6-TeCP), which is closely related to 2,3,5,6-Tetrabromo-4-chlorophenol. These processes are evaluated for their effectiveness in degrading environmental pollutants (Benítez, Beltrán-Heredia, Acero, & Rubio, 2000).
Photodegradation Studies
Research involving the photodegradation of chlorophenols, including 2,3,4,5-tetrachlorophenol, has been conducted using techniques like FT-IR spectroscopy and GC/MS. This study helps in understanding the degradation process of chlorophenols under light exposure, which is relevant for environmental remediation (Czaplicka & Kaczmarczyk, 2006).
Toxicity Mechanisms on Cells
Research has been done to investigate the acute toxicity of various chlorophenols, including 2,3,5,6-tetrachlorophenol (2,3,5,6-TeCP), on different cell types. This kind of research helps in understanding the potential health hazards of these compounds and their mechanisms of toxicity (Jiang, Chen, Yu, Zhang, Zhang, & Wang, 2004).
Biodegradation Kinetics
Studies on the biodegradation of chlorophenols, including 2,3,5,6-tetrachlorophenol, have been conducted to understand their degradation kinetics in mixed pollutant scenarios, which is crucial for wastewater treatment and bioremediation strategies (Durruty, Okada, González, & Murialdo, 2011).
Photocatalytic Degradation
The photocatalytic degradation of chlorophenols using catalysts like copper-doped titanium dioxide has been studied to enhance the degradation efficiency under visible light. This research is significant for environmental cleanup efforts (Lin, Sopajaree, Jitjanesuwan, & Lu, 2018).
Enzyme-catalyzed Polymerization
Research has been conducted on the enzyme-catalyzed copolymerization of chlorophenols, including 2,3,5,6-tetrachlorophenol, which provides insights into the integration of such compounds into natural systems like humic substances (Bollag & Liu, 1985).
Dechlorination by Microorganisms
The dechlorination of chlorophenols, including 2,3,5,6-tetrachlorobiphenyl, by anaerobic microorganisms has been studied. This research is relevant for understanding the natural attenuation processes in the environment (Van Dort & Bedard, 1991).
Future Directions
While specific future directions for the study of 2,3,5,6-Tetrabromo-4-chlorophenol are not mentioned in the available resources, research into similar compounds suggests potential areas of interest. For example, a study on oxy-polybrominated diphenyl ethers, which are structurally related to this compound, has explored their potential as anticancer or antibacterial lead structures .
properties
IUPAC Name |
2,3,5,6-tetrabromo-4-chlorophenol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HBr4ClO/c7-1-3(9)6(12)4(10)2(8)5(1)11/h12H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHPGOBVKUZQECQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Br)Br)Cl)Br)Br)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HBr4ClO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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